molecular formula C19H22N2O4S B11485146 N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine

N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine

Cat. No.: B11485146
M. Wt: 374.5 g/mol
InChI Key: JYJUOPNYUOOJCS-UHFFFAOYSA-N
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Description

N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxazoline ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor, followed by cyclization to form the benzodioxole ring.

    Synthesis of the Oxazoline Ring: The oxazoline ring can be synthesized via the reaction of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The benzodioxole and oxazoline intermediates are then coupled using a suitable linker, often involving a reductive amination or a similar coupling reaction.

    Introduction of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazoline ring, converting it to an oxazolidine or an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and quinones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and substituted thiophenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(furan-2-yl)ethanamine
  • N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(pyridin-2-yl)ethanamine

Uniqueness

The presence of the thiophene ring in N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-2-(thiophen-2-yl)ethanamine imparts unique electronic properties, making it distinct from its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[[5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylethanamine

InChI

InChI=1S/C19H22N2O4S/c1-22-17-8-13(9-18-19(17)24-12-23-18)7-15-10-14(21-25-15)11-20-5-4-16-3-2-6-26-16/h2-3,6,8-9,15,20H,4-5,7,10-12H2,1H3

InChI Key

JYJUOPNYUOOJCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)CNCCC4=CC=CS4

Origin of Product

United States

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